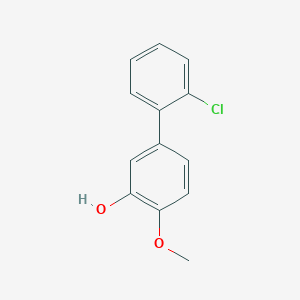
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% (5-F2MOP) is an organic compound belonging to the class of phenols. It has a wide range of applications in scientific research and is commonly used in laboratory experiments. 5-F2MOP is a white to light yellow crystalline solid with a melting point of 108-110°C and a molecular weight of 246.2 g/mol. It is soluble in water, ethanol, propanol and methanol, and is insoluble in ether and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% is widely used in scientific research, particularly in the fields of biochemistry, molecular biology and pharmacology. It is used to study the structure and function of proteins, enzymes, and other biomolecules, as well as to study the effects of drugs and other compounds on biological systems.
Wirkmechanismus
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Inhibition of these enzymes can lead to changes in the metabolism of drugs and other compounds, as well as changes in the expression of genes.
Biochemical and Physiological Effects
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It can also affect the expression of certain genes, as well as the metabolism of drugs and other compounds. In vivo studies have shown that it can have an anti-inflammatory effect, as well as a protective effect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% in laboratory experiments is its ease of use and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation is that it is not approved for use in humans and may have toxic effects if used in high concentrations.
Zukünftige Richtungen
Future research on 5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% could focus on its potential therapeutic applications. For example, further studies could be conducted to determine its efficacy in treating certain diseases, such as inflammation and oxidative damage. Additionally, further studies could be conducted to better understand the mechanism of action and the biochemical and physiological effects of 5-(2,3-Difluorophenyl)-2-methoxyphenol, 95%. Finally, further research could be conducted to develop new and improved methods for synthesizing 5-(2,3-Difluorophenyl)-2-methoxyphenol, 95%.
Synthesemethoden
5-(2,3-Difluorophenyl)-2-methoxyphenol, 95% can be synthesized by reacting 2,3-difluorophenol with 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen, and the product is then isolated by vacuum distillation.
Eigenschaften
IUPAC Name |
5-(2,3-difluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-12-6-5-8(7-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQUAOCEOVNBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685531 |
Source


|
| Record name | 2',3'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-90-7 |
Source


|
| Record name | 2',3'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














